molecular formula C16H14CuO6 B14160985 Copper mandelate CAS No. 15731-16-5

Copper mandelate

Cat. No.: B14160985
CAS No.: 15731-16-5
M. Wt: 365.82 g/mol
InChI Key: YVNZDAXVCOOLPC-UHFFFAOYSA-L
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Description

Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper mandelate can be synthesized through the reaction of copper(II) salts with mandelic acid in an aqueous solution. The general procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of mandelic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and dried under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Copper mandelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield copper(II) oxide, while reduction can produce copper(I) complexes .

Mechanism of Action

The mechanism of action of copper mandelate involves the coordination of copper ions with the mandelate ligand. This coordination alters the electronic properties of the copper center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the copper center may activate molecular oxygen or other reactants, facilitating the desired transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness makes this compound particularly effective in certain catalytic applications where other copper complexes may not perform as well .

Properties

CAS No.

15731-16-5

Molecular Formula

C16H14CuO6

Molecular Weight

365.82 g/mol

IUPAC Name

copper;2-hydroxy-2-phenylacetate

InChI

InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2

InChI Key

YVNZDAXVCOOLPC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2]

Origin of Product

United States

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